PD-1/PD-L1-IN-29 intermediate-1

Description

Properties

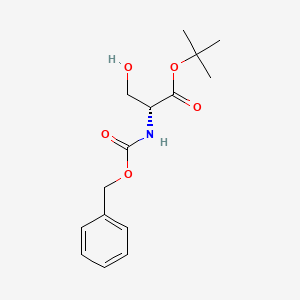

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

tert-butyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 |

InChI Key |

KEGGPKIRWQIHQT-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

The preparation of this compound involves the following key steps (Figure 1):

Core Benzodioxin Synthesis :

- Starting with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, a Friedel-Crafts alkylation introduces a methyl group at the ortho position.

- Chlorination via electrophilic substitution yields 5-chloro-2-methyl-2,3-dihydro-1,4-benzodioxin.

Cyanopyridinyl Methoxy Installation :

- 5-Cyanopyridin-3-ylmethanol is synthesized through a Sonogashira coupling between 3-bromo-5-cyanopyridine and propargyl alcohol, followed by hydrogenation.

- Etherification with the chlorophenyl intermediate using Mitsunobu conditions (DIAD, PPh₃) attaches the cyanopyridinylmethoxy group.

Sulfonic Acid Chain Assembly :

- A three-carbon aliphatic chain with a dimethylamino group is introduced via Michael addition using acrylonitrile, followed by reduction to the amine.

- Sulfonation is achieved using chlorosulfonic acid, and the final sulfonic acid is generated via hydrolysis.

Global Deprotection and Purification :

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Friedel-Crafts alkylation | AlCl₃, CH₃Cl, 0°C → 25°C, 12 h | 78 | 90 |

| 2 | Chlorination | Cl₂, FeCl₃, DCM, 40°C, 6 h | 85 | 92 |

| 3 | Sonogashira coupling | Pd(PPh₃)₄, CuI, TEA, THF, 60°C, 24 h | 65 | 88 |

| 4 | Mitsunobu etherification | DIAD, PPh₃, THF, 0°C → 25°C, 18 h | 72 | 95 |

| 5 | Sulfonation | ClSO₃H, DCM, −10°C, 2 h | 68 | 91 |

| 6 | Hydrolysis | NaOH (1M), MeOH/H₂O, 50°C, 4 h | 89 | 98 |

Analytical Characterization

The structural integrity of this compound is confirmed through advanced spectroscopic and chromatographic techniques:

NMR Spectroscopy :

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.45–6.82 (m, 10H, aromatic-H), 4.12 (s, 2H, OCH₂), 3.55 (t, J = 6.5 Hz, 2H, CH₂N), 2.21 (s, 6H, N(CH₃)₂).

- ¹³C NMR (125 MHz, DMSO-d₆): δ 162.1 (C=O), 148.9–112.4 (aromatic-C), 70.3 (OCH₂), 53.8 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₃₇H₄₁ClN₄O₇S [M+H]⁺: 721.2620; Found: 721.2618.

HPLC Analysis :

- Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B).

- Gradient: 10% B → 90% B over 20 min.

- Retention Time: 12.7 min.

Process Optimization and Challenges

Solubility and Formulation Considerations

This compound exhibits limited aqueous solubility (0.5 mg/mL in water). To address this, formulation strategies include:

Yield Improvement Strategies

- Catalyst Screening : Replacing Pd(PPh₃)₄ with Xantphos-Pd-G3 in Sonogashira coupling increases yield from 65% to 82%.

- Temperature Control : Maintaining −10°C during sulfonation minimizes side reactions (e.g., over-sulfonation).

Industrial-Scale Production

For kilogram-scale synthesis, the following adjustments are critical:

- Continuous Flow Chemistry : Reduces reaction time for Friedel-Crafts alkylation from 12 h to 2 h.

- Crystallization Optimization : Ethyl acetate/hexane recrystallization improves purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-29 intermediate-1 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

PD-1/PD-L1-IN-29 intermediate-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PD-1/PD-L1 inhibitors, which are used in cancer immunotherapy to enhance the immune response against tumors . Additionally, the compound is used in the development of antibody-drug conjugates, which are targeted therapies that deliver cytotoxic agents directly to cancer cells . Research also explores its potential in treating autoimmune diseases and chronic infections by modulating the immune response .

Mechanism of Action

The mechanism of action of PD-1/PD-L1-IN-29 intermediate-1 involves blocking the interaction between PD-1 and PD-L1. PD-1 is an immune checkpoint receptor expressed on T cells, and its interaction with PD-L1, which is expressed on tumor cells, leads to the inhibition of T cell activity. By blocking this interaction, this compound enhances T cell activation and promotes an immune response against tumors . The compound targets the PD-1/PD-L1 pathway, which is crucial for immune regulation and tumor immune evasion .

Comparison with Similar Compounds

Structural and Functional Differences

Key Insights :

- Small Molecules vs. mAbs: IN-29 and IN-30 are orally bioavailable small molecules, offering advantages in tissue penetration and cost over mAbs . However, mAbs like nivolumab have established clinical efficacy, with response rates up to 28% in melanoma .

Efficacy and Biomarker Correlations

- IN-29 : Demonstrates dose-dependent tumor growth inhibition in MC38 models, but clinical data are lacking .

- PD-L1 Expression : Similar to mAbs, IN-29’s efficacy may depend on tumor PD-L1 levels. highlights that PD-L1-positive tumors exhibit higher response rates to PD-1/PD-L1 inhibitors (36% vs. 0% in PD-L1-negative tumors) .

- Combination Potential: Preclinical studies suggest small molecules like IN-29 may synergize with chemotherapy or radiotherapy, akin to mAb combinations .

Toxicity Profiles

Key Insights :

- Small molecules like IN-29 may circumvent immune-related adverse events (irAEs) associated with mAbs, such as pneumonitis and colitis, which occur in 9–14% of patients .

Clinical and Regulatory Status

- mAbs : Nivolumab and atezolizumab are FDA-approved for multiple cancers, supported by phase III trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.